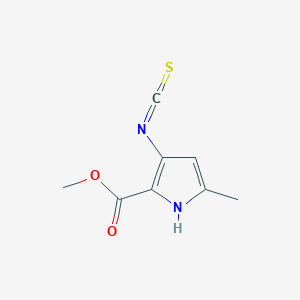

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

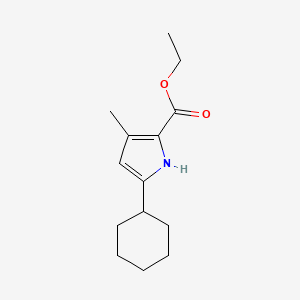

Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound that is used in diverse scientific research. It exhibits unique properties, enabling its application in various fields like drug discovery, polymer synthesis, and catalysis. The molecular formula of this compound is C8 H8 N2 O2 S .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate can be represented by the SMILES stringCc1cc(c(C(=O)OC)[nH]1)N=C=S . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate, focusing on six unique fields:

Anticancer Research

Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate has shown potential in anticancer research due to its ability to induce apoptosis in cancer cells. The compound’s isothiocyanate group is known for its role in disrupting cellular processes in cancer cells, leading to programmed cell death. This makes it a promising candidate for developing new cancer therapies .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The isothiocyanate group can interact with microbial cell walls and membranes, leading to cell lysis and death. This application is particularly relevant in the development of new antibiotics and antifungal agents .

Enzyme Inhibition

Research has shown that methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate can act as an enzyme inhibitor. It has been found to inhibit certain enzymes involved in metabolic pathways, which can be useful in studying enzyme functions and developing enzyme-targeted drugs. This property is valuable in both basic biochemical research and pharmaceutical development .

Chemical Synthesis

In the field of chemical synthesis, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. This application is crucial for the development of new materials and pharmaceuticals .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a pesticide or herbicide. Its antimicrobial and enzyme-inhibiting properties can be harnessed to protect crops from pests and diseases. This application is significant for improving crop yields and ensuring food security.

Anticancer Research Antimicrobial Activity Enzyme Inhibition Chemical Synthesis : Material Science : Agricultural Chemistry

properties

IUPAC Name |

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-5-3-6(9-4-13)7(10-5)8(11)12-2/h3,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKDJQGHEQKTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)OC)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734024.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2734025.png)

![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2734029.png)

![benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2734031.png)